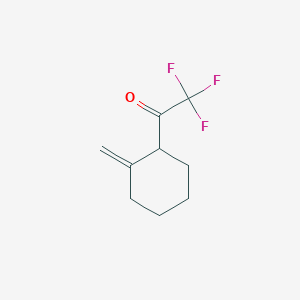
2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE is a fluorinated organic compound with the molecular formula C10H13F3O. This compound is characterized by the presence of a trifluoromethyl group and a cyclohexyl ring with a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE typically involves the reaction of 2-methylidenecyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over reaction parameters to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed
Major Products Formed
Applications De Recherche Scientifique
2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoro-1-(m-tolyl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
Uniqueness
2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE is unique due to its cyclohexyl ring with a methylene bridge, which imparts distinct steric and electronic properties. This structural feature differentiates it from other trifluoromethyl ketones and contributes to its specific reactivity and applications .
Propriétés
Numéro CAS |
163882-74-4 |
|---|---|
Formule moléculaire |
C9H11F3O |
Poids moléculaire |
192.18 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-methylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h7H,1-5H2 |
Clé InChI |
YDBCNIWHFRBTRX-UHFFFAOYSA-N |
SMILES |
C=C1CCCCC1C(=O)C(F)(F)F |
SMILES canonique |
C=C1CCCCC1C(=O)C(F)(F)F |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-(2-methylenecyclohexyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



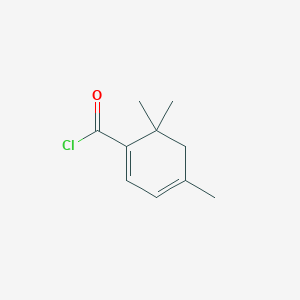
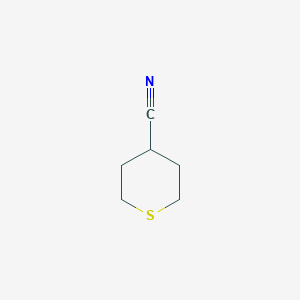

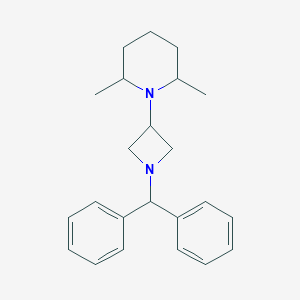
![6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro-](/img/structure/B71365.png)
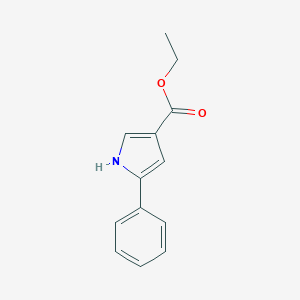
![4-ethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B71367.png)

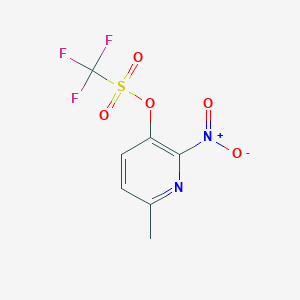
![(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid](/img/structure/B71374.png)
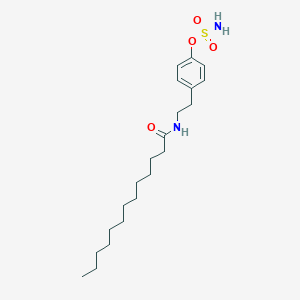
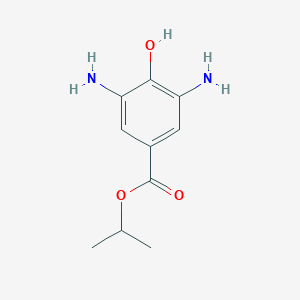
![2-Propan-2-yl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)
